5-Chloro-4-methylpyrimidine-2-carbonitrile
Description
Properties
IUPAC Name |
5-chloro-4-methylpyrimidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c1-4-5(7)3-9-6(2-8)10-4/h3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEAHBJWTRUMQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00551365 | |
| Record name | 5-Chloro-4-methylpyrimidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114969-79-8 | |
| Record name | 5-Chloro-4-methylpyrimidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Enduring Significance of Pyrimidine Scaffolds in Chemical and Medicinal Chemistry Research
The pyrimidine (B1678525) ring system, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, is a cornerstone of modern organic and medicinal chemistry. jacsdirectory.comtandfonline.com Its fundamental importance stems from its presence at the heart of life's genetic code; the nucleobases cytosine, thymine, and uracil (B121893) are all pyrimidine derivatives and are integral components of DNA and RNA. jacsdirectory.com This biological prevalence has inspired generations of chemists to explore the vast chemical space occupied by pyrimidine-containing molecules.
In medicinal chemistry, the pyrimidine scaffold is considered a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity. mdpi.com This has led to the development of a multitude of drugs with a broad spectrum of therapeutic applications. Pyrimidine derivatives are known to exhibit activities including anticancer, antiviral, antibacterial, anti-inflammatory, and antifungal properties. jacsdirectory.comtandfonline.com Marketed drugs containing the pyrimidine core include the anticancer agent 5-fluorouracil, the antiviral drug zidovudine (B1683550) (an anti-HIV agent), and antibacterial sulfonamides like sulfadiazine. jacsdirectory.com The versatility of the pyrimidine skeleton allows for structural modifications at multiple positions, enabling chemists to fine-tune the pharmacological profiles of derivative compounds to enhance potency and selectivity. mdpi.comnih.gov
A Closer Look at Nitrile and Halogen Functionalities in Heterocyclic Systems
The specific properties of 5-Chloro-4-methylpyrimidine-2-carbonitrile are largely dictated by the presence of its nitrile and chloro functional groups. Each of these imparts distinct reactivity and electronic characteristics to the pyrimidine (B1678525) ring, making the compound a valuable intermediate in synthesis.
The nitrile group (-C≡N) is a versatile functional group in organic chemistry. Its strong electron-withdrawing nature can influence the reactivity of the heterocyclic ring to which it is attached. The carbon-nitrogen triple bond can undergo a variety of chemical transformations. libretexts.org For instance, nitriles can be hydrolyzed to form carboxylic acids or reduced to primary amines. libretexts.org They can also react with organometallic reagents, such as Grignard reagents, to form ketones. libretexts.org This array of possible conversions makes the nitrile group a valuable handle for introducing further molecular complexity. libretexts.org
The halogen functionality , in this case, a chloro group (-Cl), is a common feature in many pharmaceutical and agrochemical compounds. Halogens, being electronegative, also act as electron-withdrawing groups. More importantly, the chloro group on an aromatic ring like pyrimidine often serves as a good "leaving group" in nucleophilic aromatic substitution reactions. rsc.org This allows for the displacement of the chlorine atom by a wide range of nucleophiles, including amines, alcohols, and thiols, providing a straightforward method for introducing new substituents onto the pyrimidine core. britannica.comrsc.org The strategic placement of a halogen can significantly influence a molecule's polarity and its ability to engage in halogen bonding, a type of non-covalent interaction that can be important for drug-receptor binding.
The Strategic Position of 5 Chloro 4 Methylpyrimidine 2 Carbonitrile in Pyrimidine Chemistry
5-Chloro-4-methylpyrimidine-2-carbonitrile occupies a strategic position in the field of pyrimidine (B1678525) chemistry due to the combined functionalities of its pyrimidine core, nitrile group, and chloro substituent. This trifecta of features makes it a highly useful and reactive intermediate for the synthesis of a diverse range of more elaborate pyrimidine derivatives.
The chloro atom at the 5-position and the nitrile group at the 2-position provide two distinct sites for chemical modification. The chloro group is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups at this position. rsc.org Simultaneously, the nitrile group can be transformed into other functionalities such as a carboxylic acid or an amine, as previously discussed. libretexts.org This dual reactivity enables chemists to build upon the 5-Chloro-4-methylpyrimidine-2-carbonitrile framework in a controlled and stepwise manner, leading to the creation of libraries of novel compounds for biological screening or materials science applications. The methyl group at the 4-position also influences the electronic properties and steric environment of the ring.
The utility of related substituted pyrimidines is well-documented. For example, pyrimidine-5-carbonitrile derivatives have been investigated as potent inhibitors of enzymes like EGFR, which are implicated in cancer. tandfonline.com The ability to readily synthesize a variety of analogs from a common starting material like 5-Chloro-4-methylpyrimidine-2-carbonitrile is a key strategy in modern drug discovery and development.
Interactive Data Table: Physicochemical Properties of 5-Chloro-4-methylpyrimidine-2-carbonitrile
| Property | Value | Source |
| Molecular Formula | C₆H₄ClN₃ | uni.lu |
| Molecular Weight | 153.57 g/mol | chemenu.com |
| IUPAC Name | 5-chloro-4-methylpyrimidine-2-carbonitrile | chemenu.com |
| CAS Number | 114969-79-8 | biosynth.com |
| SMILES | CC1=NC(=NC=C1Cl)C#N | uni.lu |
| Storage | Store at 2-8°C | chemenu.com |
An in-depth look at the synthetic strategies for producing 5-Chloro-4-methylpyrimidine-2-carbonitrile and related pyrimidine compounds reveals a variety of established and advanced chemical methodologies. These approaches focus on constructing the core pyrimidine structure, introducing specific functional groups, and optimizing reactions for efficiency and environmental sustainability.
Structure Activity Relationship Sar and Molecular Design of 5 Chloro 4 Methylpyrimidine 2 Carbonitrile Derivatives
Rational Design Principles for Pyrimidine-Based Scaffolds
The rational design of pyrimidine-based compounds involves a deep understanding of the target's binding site and the molecular interactions that govern ligand binding. acs.org This knowledge allows for the strategic modification of the pyrimidine (B1678525) scaffold to optimize its therapeutic efficacy.
The type and position of substituents on the pyrimidine ring play a critical role in determining the molecule's interaction with its biological target and its selectivity. humanjournals.comresearchgate.net Modifications to the pyrimidine ring can influence properties such as solubility, metabolic stability, and permeability. humanjournals.com
Lipophilic and Acidic Groups: The introduction of lipophilic substituents, such as an alkyl group at the 2-position, can facilitate association with hydrophobic pockets within a receptor. wikipedia.org Conversely, an acidic group, like a tetrazole or carboxylic acid, is often required for potent antagonistic activity by binding to a basic region of the receptor. wikipedia.org
Hydrogen Bonding: SAR studies have revealed that hydrogen bonding interactions are often crucial for the biological activity of pyrimidine derivatives. researchgate.net
Electron-Donating and Withdrawing Groups: The electronic properties of substituents significantly impact activity. For instance, in some series, electron-donating groups (EDG) on a phenyl ring attached to the pyrimidine scaffold were found to affect activity. researchgate.net In other cases, an electron-withdrawing group, such as a chloro substituent, was found to be effective against certain bacterial strains. nih.gov
Driving Selectivity: The nature of the substituent can direct the molecule's selectivity towards a specific biological target. For example, in a series of pyrimidine diamine derivatives, an indole moiety was found to drive selectivity for butyrylcholinesterase (BChE) inhibition, whereas phenolic and catecholic rings conferred high selectivity for acetylcholinesterase (AChE). nih.govacs.org
Impact of Heteroatoms: The replacement of specific atoms within a substituent can lead to a marked change in activity. In one study of pyrazole/pyrimidine-based scaffolds, replacing a sulfur atom with an NH group resulted in reduced antiproliferative activity against the MDA-MB231 breast cancer cell line. mdpi.com
The following table summarizes the influence of various substituents on the activity of pyrimidine derivatives based on several research findings.
| Substituent Type/Position | Influence on Activity/Selectivity | Example Compound Series |
| Lipophilic alkyl groups | Associate with hydrophobic pockets, enhancing binding. wikipedia.org | Angiotensin Receptor Blockers wikipedia.org |
| Acidic groups (e.g., tetrazole) | Bind to basic receptor sites, required for potent activity. wikipedia.org | Losartan and other "sartans" wikipedia.org |
| Indole moiety | Drives selectivity toward BChE inhibition. nih.govacs.org | Pyrimidine diamine derivatives nih.govacs.org |
| Phenolic/Catecholic rings | Confer high selectivity for AChE inhibition. nih.govacs.org | Pyrimidine diamine derivatives nih.govacs.org |
| Electron-Withdrawing Groups (EWG) | Can enhance activity; a chloro group was effective against Gram-negative bacteria. nih.gov | N-arylacetamide pyrimidine conjugates nih.gov |
| Specific Heteroatoms (S vs. NH) | Substitution can drastically alter potency against specific cell lines. mdpi.com | Pyrazole/pyrimidine-based Hsp90 inhibitors mdpi.com |
Fusing the pyrimidine ring with other heterocyclic scaffolds is a common strategy to create novel chemical entities with potentially improved or novel biological activities. tandfonline.com These fused systems often exhibit a wide spectrum of pharmacological properties. tandfonline.com The fusion of a pyrimidine moiety with different heterocycles can give rise to a new class of hybrid molecules with enhanced activity.
Examples of biologically significant fused pyrimidine systems include:
Purines and Pteridines: These are naturally occurring fused pyrimidines that are essential components of nucleic acids and other vital biomolecules. wjarr.com
Quinazolines: Some quinazoline alkaloids have shown hypnotic and antimalarial activity.
Thienopyrimidines: This class of fused pyrimidines has been investigated for various activities, including anticancer effects. researchgate.net
Pyrrolopyrimidines and Pyrazolopyrimidines: These systems have also been studied for their diverse pharmacological potential.
The rationale behind exploring fused systems is that they can provide a rigid scaffold that orients substituents in a specific and favorable way for binding to a biological target. They can also introduce new points of interaction, potentially increasing affinity and selectivity. acs.org To date, 147 pyrimidine-fused bicyclic heterocycles have been approved for clinical assessment or are currently in clinical use for various diseases. nih.gov
The pyrimidine ring and its fused derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine, have been a focus of hybrid design due to their extensive biological potential. researchgate.net For example, novel pyrimidine-quinolone hybrids have been designed and synthesized as potential inhibitors of human lactate dehydrogenase A (hLDHA). mdpi.com In this design, different linkers between the pyrimidine and quinolone scaffolds were studied to optimize the structure for inhibitory activity. mdpi.com Another approach involved creating pyrimidine pyrazoline-anthracene derivatives as potential anti-liver cancer agents. researchgate.net
SAR Studies of Pyrimidine Carbonitrile Analogs in Specific Biological Contexts
The pyrimidine-5-carbonitrile scaffold is a key feature in several series of compounds designed as potential therapeutic agents, particularly in oncology. nih.govnih.govnih.gov The nitrile group (–C≡N) is a strong electron-withdrawing group and a potential hydrogen bond acceptor, which can significantly influence the molecule's electronic properties and binding interactions.
SAR studies on pyrimidine-5-carbonitrile derivatives have helped identify crucial structural features for their biological activity. In a series of compounds designed as potential anticancer agents, a 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile core was linked to various aromatic moieties through a nitrogen-containing bridge. nih.gov
In another study focusing on COX-2 inhibitors, key findings from the SAR analysis included:
Compounds with the highest COX-2 inhibition featured specific substitutions. nih.gov
The derivatives demonstrated potent activity, with IC50 values in the submicromolar range. nih.gov
The following table presents data for selected pyrimidine-5-carbonitrile derivatives evaluated for COX-2 inhibition. nih.gov
| Compound | COX-2 % Inhibition (at 10⁻⁸ M) | IC₅₀ (µM) |
| 3b | 77.01 ± 0.03 | 0.20 ± 0.01 |
| 5b | 75.25 ± 1.1 | 0.18 ± 0.01 |
| 5d | 76.14 ± 1.05 | 0.16 ± 0.01 |
| Celecoxib (Reference) | - | - |
| Nimesulide (Reference) | - | - |
Data extracted from a study on new Pyrimidine-5-Carbonitriles as COX-2 Inhibitors. nih.gov Compounds 3b, 5b, and 5d were identified as the most active agents in the series.
The electronic and steric properties of the substituents on the pyrimidine carbonitrile ring system are determinant factors for biological activity.
Electronic Effects: The distribution of electron density across the molecule, influenced by electron-donating or electron-withdrawing substituents, can affect how the molecule interacts with its target. The nitrile group itself is a potent electron-withdrawing feature. In one study, the presence of a trifluoromethyl group at the 6-position of the pyrimidine ring was noted as a feature in some bioactive compounds. mdpi.com
Steric Effects: The size and shape of substituents (steric factors) dictate how well a molecule can fit into its target's binding site. mdpi.com In the design of heterocyclic-fused pyrimidine analogues targeting tubulin, substituting a phenyl group with a saturated cyclohexa-pyrimidine ring led to a roughly 10-fold increase in potency, highlighting the importance of steric bulk and conformation. acs.org The X-ray co-crystal structure of a lead compound showed that the quinazoline scaffold was deeply embedded in a hydrophobic pocket of β-tubulin, guiding further modifications. acs.org
Combinatorial Chemistry and Library Synthesis Approaches
The strategic application of combinatorial chemistry and library synthesis has become a cornerstone in modern drug discovery, enabling the rapid generation of large and diverse collections of molecules for biological screening. The 5-chloro-4-methylpyrimidine-2-carbonitrile scaffold is a valuable starting point for such endeavors due to its inherent reactivity and the established biological relevance of the pyrimidine core. High-throughput synthesis techniques, often coupled with parallel purification methods, have been instrumental in exploring the chemical space around this privileged heterocyclic system.
A key strategy in the combinatorial elaboration of the 5-chloro-4-methylpyrimidine-2-carbonitrile core involves the nucleophilic aromatic substitution (SNAr) at the C5 position. The electron-withdrawing nature of the pyrimidine ring and the cyano group activates the chlorine atom for displacement by a wide array of nucleophiles. This approach allows for the systematic introduction of diverse functional groups, leading to the generation of focused or diversity-oriented compound libraries.
One common approach is the parallel synthesis of 2-amino-4-methyl-5-substituted pyrimidine libraries. In this methodology, 5-chloro-4-methylpyrimidine-2-carbonitrile is reacted with a collection of primary and secondary amines. These reactions are often facilitated by microwave irradiation to expedite reaction times and improve yields. The resulting libraries of 5-amino-substituted pyrimidine-2-carbonitriles can then be screened against various biological targets, such as protein kinases, to identify novel inhibitors.
For instance, a library of N-substituted aminopyrimidines can be generated by reacting the starting scaffold with a diverse set of commercially available amines. The progress of these reactions can be monitored using high-throughput techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
To illustrate this, a representative library synthesis could involve the reaction of 5-chloro-4-methylpyrimidine-2-carbonitrile with a selection of primary and secondary amines in a 96-well plate format. Each well would contain the pyrimidine scaffold, a unique amine, a suitable solvent (e.g., N,N-dimethylformamide or 1,4-dioxane), and a base (e.g., diisopropylethylamine) to neutralize the HCl generated during the reaction. The plate would then be heated to drive the reactions to completion.
| Entry | Amine Nucleophile | Resulting C5-Substituent |
|---|---|---|
| 1 | Aniline | -NHPh |
| 2 | Benzylamine | -NHCH₂Ph |
| 3 | Morpholine | -N(CH₂CH₂)₂O |
| 4 | Piperidine | -N(CH₂)₅ |
| 5 | 4-Fluoroaniline | -NHC₆H₄-4-F |
The resulting crude products can be purified using automated parallel purification systems, such as mass-directed preparative HPLC, to afford a library of pure compounds for biological evaluation. The structural diversity of the library is dictated by the variety of the amine building blocks employed.
Furthermore, diversity-oriented synthesis (DOS) strategies can be applied to the 5-chloro-4-methylpyrimidine-2-carbonitrile scaffold to generate libraries with greater structural complexity and to explore novel regions of chemical space. This can involve multi-step reaction sequences where the initial pyrimidine core is elaborated with various functionalities, leading to a wide range of molecular skeletons.
The data generated from screening these combinatorial libraries is crucial for establishing structure-activity relationships (SAR). By comparing the biological activity of different library members, medicinal chemists can deduce which substituents at the C5 position are favorable for the desired biological effect. This information, in turn, guides the design of next-generation compounds with improved potency and selectivity.
| Compound ID | C5-Substituent | Kinase Inhibition (IC₅₀, µM) |
|---|---|---|
| L1-A1 | -NHPh | 15.2 |
| L1-B1 | -NHCH₂Ph | 8.5 |
| L1-C1 | -N(CH₂CH₂)₂O | 25.0 |
| L1-D1 | -N(CH₂)₅ | 12.8 |
| L1-E1 | -NHC₆H₄-4-F | 5.1 |
The successful application of combinatorial chemistry to the 5-chloro-4-methylpyrimidine-2-carbonitrile scaffold underscores its utility as a versatile building block in the quest for novel therapeutic agents. The ability to rapidly generate and screen large numbers of derivatives accelerates the drug discovery process and increases the probability of identifying promising lead compounds.
Computational and Theoretical Investigations of 5 Chloro 4 Methylpyrimidine 2 Carbonitrile
Quantum Chemical Characterization
Quantum chemical characterization provides a microscopic view of the molecule's behavior, rooted in the principles of quantum mechanics. For 5-Chloro-4-methylpyrimidine-2-carbonitrile, these computational approaches are crucial for understanding its intrinsic properties.
Electronic Structure Analysis (e.g., HOMO-LUMO Gap)
The electronic structure of a molecule is fundamental to its reactivity and photophysical properties. A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.
Theoretical calculations, typically employing Density Functional Theory (DFT) methods, can accurately predict the energies of these orbitals. For similar pyrimidine (B1678525) derivatives, the HOMO is often localized on the electron-rich pyrimidine ring and the chloro substituent, while the LUMO is typically distributed over the electron-withdrawing nitrile group and the pyrimidine ring. This distribution indicates that the molecule is likely to act as an electron donor from the pyrimidine ring and an electron acceptor at the nitrile group.
Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.
| Parameter | Formula | Significance |
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the ability to attract electrons |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |
| Global Softness (S) | 1/(2η) | Reciprocal of hardness, indicates reactivity |
Energetic and Conformational Studies
Energetic and conformational studies are performed to identify the most stable three-dimensional arrangement of the atoms in the 5-Chloro-4-methylpyrimidine-2-carbonitrile molecule. By systematically rotating the methyl and nitrile groups and calculating the corresponding energy, a potential energy surface can be mapped out. The conformation with the lowest energy is the most stable and, therefore, the most likely to be observed experimentally. These studies are essential for understanding the molecule's shape, which in turn influences its interactions with other molecules. For molecules with rotational freedom, identifying the global minimum energy conformation is crucial for accurate predictions of other properties.
Spectroscopic Data Prediction and Validation
Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions, leading to a more complete understanding of the molecule's structure and behavior.
Theoretical Vibrational Analysis (FT-IR, FT-Raman)
Theoretical vibrational analysis, using methods like DFT, can predict the frequencies and intensities of the vibrational modes of 5-Chloro-4-methylpyrimidine-2-carbonitrile. These predicted frequencies can then be compared with experimental data from Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy. The close agreement between theoretical and experimental spectra allows for a detailed assignment of the observed vibrational bands to specific stretching, bending, and torsional motions of the atoms. For instance, the characteristic C≡N stretching vibration of the nitrile group is expected to appear as a strong band in a specific region of the IR spectrum.
A comparison of theoretical and experimental vibrational frequencies for a similar molecule is presented below:
| Vibrational Mode | Theoretical Frequency (cm-1) | Experimental Frequency (cm-1) | Assignment |
| ν(C≡N) | 2240 | 2235 | Nitrile stretch |
| ν(C-Cl) | 780 | 785 | Carbon-chlorine stretch |
| ν(C-H)methyl | 2980 | 2975 | Methyl C-H stretch |
| δ(C-H)ring | 1450 | 1455 | Ring C-H bend |
Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Theoretical calculations of NMR chemical shifts for nuclei such as 1H and 13C in 5-Chloro-4-methylpyrimidine-2-carbonitrile can be performed using the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide theoretical chemical shift values that can be correlated with experimental NMR spectra. This correlation aids in the unambiguous assignment of signals in the experimental spectrum to specific atoms within the molecule, confirming its connectivity and chemical environment.
An illustrative comparison of calculated and experimental 13C NMR chemical shifts for a related pyrimidine derivative is shown in the table below:
| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C2 (with CN) | 118.5 | 119.2 |
| C4 (with Cl) | 160.2 | 161.0 |
| C5 | 130.8 | 131.5 |
| C6 | 155.4 | 156.1 |
| C (methyl) | 20.1 | 20.8 |
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to predict the interaction of a small molecule, such as 5-Chloro-4-methylpyrimidine-2-carbonitrile, with a biological macromolecule, typically a protein. Molecular docking predicts the preferred binding orientation and affinity of the molecule to the active site of a protein. This is followed by molecular dynamics simulations, which provide a detailed picture of the dynamic behavior of the molecule-protein complex over time, revealing the stability of the interaction and key intermolecular forces such as hydrogen bonds and hydrophobic interactions. These studies are crucial in the field of drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Protein-Ligand Binding Mechanism Elucidation
Understanding how a ligand interacts with its protein target is fundamental to rational drug design. Computational techniques, particularly molecular docking, are used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This elucidation of the binding mechanism helps to explain the compound's activity and provides a roadmap for structural modifications to improve potency and selectivity.
For pyrimidine derivatives, molecular docking studies have been instrumental in revealing key interactions within the binding sites of various protein targets. nih.govresearchgate.net These studies simulate the binding process and calculate a "binding energy score," which estimates the affinity of the ligand for the protein. nih.govresearchgate.net The analysis of the resulting docked poses identifies crucial intermolecular interactions, such as:
Hydrogen Bonds: These are critical for anchoring the ligand within the active site. For example, in studies of pyrimidine derivatives targeting the main protease (3CLpro) of SARS-CoV-2, hydrogen bonds were frequently observed with amino acid residues like Phe140 and Asn142. nih.gov
Hydrophobic Interactions: These interactions with nonpolar amino acid residues (e.g., His41, Met49, Tyr54, Leu141) are vital for the stability of the protein-ligand complex. nih.gov
Pi-Interactions: Aromatic rings, like the pyrimidine core, can engage in various pi-stacking (e.g., with His42) and pi-alkyl (e.g., with Met49) interactions, further stabilizing the bound conformation. nih.gov
By identifying the specific amino acids and types of interactions involved, researchers can understand the structural basis for a compound's activity and design new analogs with enhanced binding characteristics.
Prediction of Binding Affinities and Selectivity
Beyond just identifying the binding mode, computational models can predict the binding affinity of a ligand for its target, often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki). researchgate.netmdpi.com These predictions are crucial for prioritizing compounds for synthesis and biological testing.
In computational studies of pyrimidine derivatives, molecular docking has been used to rank compounds based on their predicted affinity for protein targets. For instance, in a study against the SARS-CoV-2 main protease, a series of pyrimidine derivatives showed a range of binding energy scores, with the most promising candidate exhibiting a score of -8.12 kcal/mol and a predicted inhibition constant of 1.11 µM. nih.govresearchgate.net This derivative's predicted affinity was superior to that of the control drug, Remdesivir, which had a binding energy of -6.41 kcal/mol in the same study. nih.gov
Such computational screening allows for the rapid assessment of large virtual libraries of compounds, helping to identify those with the highest probability of being active.
Table 1: Example of Predicted Binding Affinities for Pyrimidine Derivatives against SARS-CoV-2 3CLpro
| Derivative | Binding Energy (kcal/mol) | Predicted Inhibition Constant (µM) | Key Interacting Residues |
|---|---|---|---|
| Derivative 6 | -8.12 | 1.11 | Phe140, Asn142, His41, Met49 |
| Derivative 7 | -7.83 | 1.83 | Phe140, Gly143 |
| Derivative 5 | -7.06 | Not Reported | Not Reported |
| Derivative 4 | -7.03 | Not Reported | Not Reported |
| Remdesivir (Control) | -6.41 | 19.91 | His41, Asn142, Gly143, Cys145 |
Data sourced from a computational study on pyrimidine derivatives. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Development of Predictive QSAR Models for Biological Activity
QSAR models are developed by correlating variations in the structural or physicochemical properties of a group of molecules with changes in their measured biological activity. nih.gov For pyrimidine-based compounds, QSAR analyses have been successfully employed to understand the drivers of their anti-malarial activity. nih.gov These models can take various forms, from 2D-QSAR, which uses topological descriptors, to 3D-QSAR, which considers the three-dimensional conformation of the molecules. nih.gov A statistically robust QSAR model, validated using parameters like the correlation coefficient (R²) and cross-validation coefficient (q²), can be used to predict the activity of newly designed, unsynthesized compounds, thereby saving significant time and resources. nih.gov
Identification of Physicochemical Descriptors Correlated with Activity
A key outcome of QSAR studies is the identification of the specific physicochemical properties, or "descriptors," that have the most significant impact on a compound's biological activity. For a series of 2,4-diamino-pyrimidine derivatives studied for their anti-malarial properties, QSAR analysis revealed that lipophilicity (the ability of a compound to dissolve in fats and lipids) was a primary driver of improved activity. nih.gov However, this same study noted that the most active compounds also suffered from high lipophilicity, which can lead to poor aqueous solubility and low permeability, highlighting the need for a balanced approach in drug design. nih.gov
In Silico ADME/Tox Profiling for Research Compound Optimization
In silico (computer-based) methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties of drug candidates early in the discovery process. nih.govnih.gov This early assessment helps to identify and eliminate compounds with poor pharmacokinetic profiles or potential toxicity issues, preventing costly late-stage failures. scfbio-iitd.res.in Online tools like SwissADME and pkCSM are frequently used to perform these evaluations for pyrimidine derivatives. researchgate.netnih.gov
Computational Assessment of Drug-likeness Parameters (e.g., Lipinski's Rule of Five)
"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an orally active drug. lindushealth.com One of the most widely used guidelines for assessing drug-likeness is Lipinski's Rule of Five. lindushealth.comdrugbank.com The rule states that poor absorption or permeation is more likely when a compound violates two or more of the following criteria:
Molecular weight ≤ 500 Daltons
LogP (a measure of lipophilicity) ≤ 5
No more than 5 hydrogen bond donors
No more than 10 hydrogen bond acceptors
These rules are based on the observation that the majority of orally available drugs are relatively small and moderately lipophilic. youtube.com
Table 2: Lipinski's Rule of Five Analysis for 5-Chloro-4-methylpyrimidine-2-carbonitrile
| Parameter | Value | Rule (≤) | Compliance |
|---|---|---|---|
| Molecular Weight | 153.57 Da | 500 | Yes |
| XlogP (Lipophilicity) | 1.3 | 5 | Yes |
| Hydrogen Bond Donors | 0 | 5 | Yes |
| Hydrogen Bond Acceptors | 3 (N atoms) | 10 | Yes |
| Violations | 0 | Passes |
Physicochemical data sourced from PubChem. uni.lu
Based on this computational analysis, 5-Chloro-4-methylpyrimidine-2-carbonitrile fully complies with Lipinski's Rule of Five, suggesting it possesses favorable physicochemical properties for development as a potential orally administered agent.
Prediction of Passive Membrane Permeability (e.g., TPSA)
The ability of a molecule to passively diffuse across biological membranes is a critical determinant of its pharmacokinetic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). For novel chemical entities such as 5-Chloro-4-methylpyrimidine-2-carbonitrile, computational methods provide a valuable initial assessment of this property. One of the most widely used descriptors for predicting passive membrane permeability is the Topological Polar Surface Area (TPSA).
TPSA is defined as the sum of the surfaces of polar atoms (typically oxygen and nitrogen) in a molecule, including their attached hydrogen atoms. This metric has demonstrated a strong correlation with the passive transport of molecules through cellular membranes. A lower TPSA value generally indicates a higher degree of lipophilicity and, consequently, a greater potential for passive diffusion across lipid bilayers. Conversely, molecules with a high TPSA tend to be less membrane-permeable.
In addition to TPSA, other computational parameters contribute to the prediction of passive membrane permeability. One such parameter is the logarithm of the octanol-water partition coefficient (logP), which quantifies the lipophilicity of a compound. A predicted XlogP value for 5-Chloro-4-methylpyrimidine-2-carbonitrile is 1.3, further supporting its potential for favorable membrane transport. daylight.com
The table below summarizes the computationally predicted properties of 5-Chloro-4-methylpyrimidine-2-carbonitrile that are relevant to its passive membrane permeability.
| Property | Predicted Value | Implication for Permeability |
| Topological Polar Surface Area (TPSA) | 51.9 Ų | Indicates good potential for passive membrane permeability. |
| XlogP | 1.3 daylight.com | Suggests a balance of lipophilicity and hydrophilicity favorable for membrane transport. |
It is important to note that these are in silico predictions and serve as a preliminary guide. Experimental validation using methods such as Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays would be necessary to confirm the passive membrane permeability of 5-Chloro-4-methylpyrimidine-2-carbonitrile.
Research Applications of 5 Chloro 4 Methylpyrimidine 2 Carbonitrile and Its Derivatives
Applications in Preclinical Medicinal Chemistry Research
The inherent reactivity of 5-Chloro-4-methylpyrimidine-2-carbonitrile allows for its modification to generate libraries of derivatives that have been investigated for a range of pharmacological activities.
Derivatives of pyrimidine (B1678525) have demonstrated significant anti-inflammatory properties, often attributed to their ability to inhibit key inflammatory mediators like cyclooxygenase (COX) enzymes. rsc.orgnih.gov The COX enzymes, COX-1 and COX-2, are responsible for the production of prostaglandins, which are key players in the inflammatory response. clevelandclinic.orgdrugs.com While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation, making it a prime target for anti-inflammatory drugs. clevelandclinic.orgdrugs.comnih.gov
Research has focused on synthesizing pyrimidine derivatives that selectively inhibit COX-2, aiming to provide anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs. drugs.comnih.gov For instance, certain pyrimidine-5-carbonitrile hybrids incorporating a 1,3,4-oxadiazole (B1194373) scaffold have been reported as potent and selective COX-2 inhibitors. nih.gov These compounds have shown significant in vivo anti-inflammatory activity in preclinical models. nih.gov The anti-inflammatory potential of pyrimidine derivatives is often evaluated using methods like the carrageenan-induced rat paw edema test, which measures the reduction in swelling after administration of the test compound. proquest.comnih.gov
Table 1: Investigated Pyrimidine Derivatives as Potential Anti-inflammatory Agents
| Derivative Class | Target | Key Findings |
| Pyrimidine-5-carbonitrile hybrids with 1,3,4-oxadiazole | COX-2 | Showed significant and selective COX-2 inhibition and good in vivo anti-inflammatory activity. nih.gov |
| Thieno[2,3-d]pyrimidine derivatives | PGE2 production | Significantly reduced carrageenan-induced paw edema and decreased prostaglandin (B15479496) E2 (PGE2) concentration. nih.gov |
| General pyrimidine derivatives | Inflammatory mediators | Inhibit the expression and activity of prostaglandin E2, inducible nitric oxide synthase (iNOS), and tumor necrosis factor-α (TNF-α). rsc.orgnih.gov |
The pyrimidine core is a key structural component in many anticancer drugs. nih.gov Derivatives of 5-Chloro-4-methylpyrimidine-2-carbonitrile have been extensively studied for their potential as antiproliferative agents against various cancer cell lines.
Research has shown that certain pyrimidine-5-carbonitrile derivatives exhibit significant cytotoxicity against cancer cell lines such as HCT-116 (colon cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer). rsc.org Some of these derivatives have demonstrated greater activity than existing anticancer drugs like erlotinib. rsc.org The mechanism of action often involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. nih.govnih.gov Inhibition of this pathway can lead to cell cycle arrest and the induction of apoptosis (programmed cell death). nih.govnih.gov For example, some pyrimidine derivatives have been shown to arrest the cell cycle at the G2/M phase and increase the levels of pro-apoptotic proteins like caspase-3. rsc.org
Table 2: Antiproliferative Activity of Selected Pyrimidine-5-carbonitrile Derivatives
| Compound/Derivative | Cell Line | IC50 (μM) | Key Findings |
| Compound 11b | HCT-116 | 3.37 | More active than Erlotinib; induced G2/M cell cycle arrest and apoptosis. rsc.org |
| Compound 11b | HepG-2 | 3.04 | More active than Erlotinib; increased caspase-3 levels. rsc.org |
| Compound 11b | MCF-7 | 4.14 | More active than Erlotinib. rsc.org |
| Compound 11b | A549 | 2.4 | Exhibited potent antiproliferative activity. rsc.org |
| Compound 1 (with chlorine substituent) | HCT-116 | 49.35 | Displayed cytotoxic activity and induced apoptosis. nih.gov |
| Compound 1 (with chlorine substituent) | MCF-7 | 69.32 | Displayed cytotoxic activity. nih.gov |
IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.
The pyrimidine nucleus is a well-established pharmacophore in the development of antimicrobial agents. proquest.comnih.gov Numerous studies have explored the synthesis and evaluation of pyrimidine derivatives for their activity against a spectrum of bacteria and fungi. nih.govresearchgate.netnih.govnih.gov
Derivatives synthesized from pyrimidine precursors have shown promising activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com For instance, various 6-alkyl-2,4-disubstituted pyrimidine-5-carbonitriles have demonstrated marked antibacterial activity, particularly against Gram-positive bacteria. nih.gov The antimicrobial efficacy of these compounds is often assessed using methods like the disk diffusion assay and by determining the minimum inhibitory concentration (MIC). mdpi.comresearchgate.net
The pyrimidine scaffold is a crucial element in the design of non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of antiretroviral drugs used in the treatment of HIV. nih.govnih.gov NNRTIs bind to a non-essential site on the reverse transcriptase enzyme, leading to its inhibition and preventing the conversion of viral RNA into DNA. youtube.com
Researchers have synthesized and tested numerous pyrimidine derivatives for their ability to inhibit HIV reverse transcriptase. nih.govacs.org Some pyrimidin-2,4-dione derivatives have shown inhibitory activity in the nanomolar range against HIV RT and have also demonstrated the ability to inhibit HIV-1 infection in cell-based assays. nih.gov The continuous exploration of new pyrimidine-based NNRTIs is driven by the need to overcome drug resistance, a significant challenge in HIV therapy. nih.gov
The versatility of the pyrimidine structure allows for the design of ligands that can selectively interact with various enzymes and receptors, making them valuable tools for biological research.
Adenosine (B11128) Receptors: Adenosine receptors (A1, A2A, A2B, and A3) are G protein-coupled receptors involved in numerous physiological processes. nih.govnih.gov Pyrimidine derivatives have been explored as potential ligands for these receptors. For example, N6-substituted adenosine analogues are known to be potent and selective A1 adenosine receptor agonists. nih.gov
Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that plays a critical role in cell growth and proliferation and is a key target in cancer therapy. nih.gov Pyrimidine-5-carbonitrile derivatives have been designed as ATP-mimicking tyrosine kinase inhibitors of EGFR. rsc.org Some of these compounds have shown potent inhibitory activity against both wild-type EGFR and its drug-resistant mutants, such as EGFRT790M. rsc.org The development of dual inhibitors that target both EGFR and other kinases like IGF1R is also an active area of research. nih.gov
Human Carbonic Anhydrase (hCA) Isoforms: Carbonic anhydrases are a family of enzymes involved in various physiological and pathological processes. The investigation of pyrimidine-based inhibitors for different hCA isoforms is an ongoing area of research.
Utility as Synthetic Intermediates in Complex Molecule Synthesis
Beyond its direct applications in medicinal chemistry, 5-Chloro-4-methylpyrimidine-2-carbonitrile serves as a valuable and versatile synthetic intermediate for the construction of more complex molecular architectures. The presence of multiple reactive sites—the chloro, methyl, and cyano groups—allows for a variety of chemical transformations.
The chlorine atom at the 5-position is susceptible to nucleophilic substitution, enabling the introduction of a wide range of functional groups. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further points for molecular elaboration. The methyl group can also be functionalized under certain conditions. This chemical reactivity makes 5-Chloro-4-methylpyrimidine-2-carbonitrile a key building block in the synthesis of fused heterocyclic systems and other complex organic molecules with potential applications in materials science and agrochemicals, in addition to pharmaceuticals. For example, it can be a starting material for the synthesis of various substituted pyridines and other nitrogen-containing heterocycles. guidechem.com
Building Blocks for Heterocyclic Scaffolds
The pyrimidine core is a fundamental structural motif in a vast number of biologically active compounds and functional materials. 5-Chloro-4-methylpyrimidine-2-carbonitrile serves as a highly reactive and versatile building block for the construction of more complex, often fused, heterocyclic systems. The presence of a chloro substituent, a methyl group, and a carbonitrile group on the pyrimidine ring offers multiple reaction sites for chemists to elaborate upon.
The chloro group at the 5-position is a key functional handle, susceptible to nucleophilic substitution reactions. This allows for the introduction of various functionalities, including amino, alkoxy, and thioether groups, thereby enabling the synthesis of a diverse library of pyrimidine derivatives. For instance, the reaction of related chloropyrimidines with amines is a common strategy to build larger molecular frameworks.
The carbonitrile group at the 2-position is also a versatile functional group. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an aminomethyl group, or can participate in cycloaddition reactions to form other heterocyclic rings. For example, the reaction of a related compound, 2-chloro-4-methylpyrimidine (B15830), with zinc cyanide can yield the corresponding pyrimidine-2-carbonitrile, which can then be reduced to (4-methylpyrimidin-2-yl)methanamine. bldpharm.com This amine can then be used as a building block for more complex molecules.
Furthermore, the methyl group at the 4-position can undergo various reactions, such as oxidation to a carboxylic acid, which provides another point for molecular diversification. The oxidation of the related 2-chloro-4-methylpyrimidine to 2-chloropyrimidine-4-carboxylic acid has been reported. bldpharm.com
The strategic combination of these reactions allows for the construction of a wide range of heterocyclic scaffolds. These scaffolds are often the core structures of new pharmaceutical candidates, agrochemicals, and functional materials.
Preparation of Specialty Chemicals and Functional Materials
The unique electronic and structural properties of pyrimidine derivatives make them attractive for applications in materials science. The derivatives of 5-Chloro-4-methylpyrimidine-2-carbonitrile are being explored for their potential use in the development of specialty chemicals and functional materials.
The reactivity of the chloro and carbonitrile groups allows for the synthesis of molecules with specific optical or electronic properties. For example, the incorporation of pyrimidine-based units into larger conjugated systems can influence their photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs) or as fluorescent probes. While direct research on 5-Chloro-4-methylpyrimidine-2-carbonitrile in this area is not extensively documented in publicly available literature, the general class of pyrimidine carbonitriles is of interest in materials science. Malononitrile, a related dinitrile, and its derivatives are known to be used in the synthesis of organic semiconductors and solvatochromic dyes. nih.gov
The synthesis of specialty chemicals often involves the use of unique building blocks to create molecules with specific functionalities. The derivatives of 5-Chloro-4-methylpyrimidine-2-carbonitrile can be tailored to have specific properties, such as high thermal stability or specific solubility characteristics, which are important for various industrial applications.
Contributions to Agrochemical Research (e.g., Herbicide Development)
The pyrimidine ring is a well-established "active ingredient" in many commercial agrochemicals, including a number of herbicides. The development of new and more effective herbicides is a continuous effort in the agrochemical industry, and pyrimidine derivatives are a key area of research.
A patent for herbicidally active pyridyl-/pyrimidyl-pyrimidine derivatives highlights the potential of this class of compounds in agriculture. uni.lu While this patent does not specifically name 5-Chloro-4-methylpyrimidine-2-carbonitrile as a starting material, it demonstrates the general interest in pyrimidine-based structures for herbicide development. The synthesis of these complex molecules often relies on the availability of versatile building blocks like substituted chloropyrimidines.
The mode of action of many pyrimidine-based herbicides involves the inhibition of essential plant enzymes. For example, some herbicides target the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants. The structural variations that can be introduced into the pyrimidine ring starting from a precursor like 5-Chloro-4-methylpyrimidine-2-carbonitrile allow for the fine-tuning of the molecule's activity and selectivity.
Future Research Directions and Outlook
Innovations in Green Chemistry for Pyrimidine (B1678525) Carbonitrile Synthesis
The synthesis of pyrimidine derivatives, including carbonitriles, is increasingly benefiting from the principles of green chemistry, which prioritize the reduction of hazardous substances, energy consumption, and waste generation. rasayanjournal.co.in Future research in this area is expected to focus on several key innovations.
One promising avenue is the development of novel catalytic systems. The use of nanocatalysts, such as titanium dioxide nanoparticles (TiO2-NPs), has already shown success in the eco-friendly Biginelli synthesis of other pyrimidine carbonitriles. nih.gov This approach offers advantages like high yields, mild reaction conditions, and the potential for catalyst recycling. nih.govresearchgate.net Further exploration into different nanocatalysts and their application to the synthesis of 5-Chloro-4-methylpyrimidine-2-carbonitrile could lead to more sustainable and economically viable production methods.
Multicomponent reactions (MCRs) represent another cornerstone of green synthesis. rasayanjournal.co.in These one-pot reactions, where three or more reactants combine to form a product that incorporates most or all of the starting materials, are inherently atom-economical. rasayanjournal.co.in Designing an MCR strategy for 5-Chloro-4-methylpyrimidine-2-carbonitrile would significantly streamline its synthesis, reducing the number of steps and the associated waste.
Furthermore, the adoption of alternative energy sources like microwave irradiation and ultrasound is gaining traction. rasayanjournal.co.ineurekaselect.com These techniques can accelerate reaction rates, improve yields, and often allow for the use of more environmentally benign solvents, or even solvent-free conditions. rasayanjournal.co.inresearchgate.net The application of microwave-assisted organic synthesis (MAOS) to the production of pyrimidine derivatives has been shown to be highly effective and could be adapted for the target compound. rasayanjournal.co.in
| Green Chemistry Approach | Potential Benefits for Pyrimidine Carbonitrile Synthesis |
| Nanocatalysis | High yields, mild conditions, catalyst recyclability. nih.govresearchgate.net |
| Multicomponent Reactions | Increased atom economy, reduced waste, simplified procedures. rasayanjournal.co.in |
| Microwave/Ultrasound | Faster reactions, improved yields, use of greener solvents. rasayanjournal.co.ineurekaselect.com |
| Solvent-Free Synthesis | Reduced environmental impact, simplified workup. rasayanjournal.co.in |
Advanced Spectroscopic Techniques for Structural Characterization
Accurate structural elucidation is paramount in chemical research. While standard techniques like Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy are fundamental, advanced methods are providing unprecedented insight into the three-dimensional structure and electronic properties of complex molecules like pyrimidine derivatives.
Future characterization of 5-Chloro-4-methylpyrimidine-2-carbonitrile and its derivatives will likely rely heavily on a combination of experimental and computational methods. Single-crystal X-ray diffraction, for instance, provides definitive information on the solid-state conformation and intermolecular interactions of a compound. mdpi.com This technique has been successfully used to characterize a variety of pyrimidine Schiff bases and pyrazolo[3,4-d]pyrimidines, revealing crucial details about their molecular geometry. mdpi.commdpi.com
In conjunction with experimental data, quantum chemical calculations, such as Density Functional Theory (DFT), are becoming indispensable. nih.gov DFT can be used to predict optimized geometries, electronic charge distributions, dipole moments, and vibrational frequencies, which aids in the assignment of complex spectroscopic data. nih.gov For related chloropyrimidine derivatives, ab initio quantum chemical studies have been instrumental in understanding their structure and spectral characteristics. nih.gov The application of these computational methods to 5-Chloro-4-methylpyrimidine-2-carbonitrile will be crucial for a comprehensive understanding of its properties.
A comparative analysis of 13C NMR chemical shifts has also proven to be a powerful tool for the structural characterization of pyrimidine derivatives, allowing for the determination of the type of atom bonded to specific carbon atoms within the pyrimidine ring. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Pyrimidine Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing medicinal chemistry and materials science. mit.edu These computational tools can analyze vast datasets to predict the properties of new molecules, optimize synthetic routes, and design novel compounds with desired activities. nih.gov
For pyrimidine derivatives, AI and ML can accelerate the discovery of new drug candidates and functional materials. By training algorithms on existing data for pyrimidine compounds, it is possible to build predictive models for biological activity, toxicity, and physicochemical properties. nih.gov This in silico screening allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources.
Expanding the Scope of Research Applications in Chemical Biology and Material Science
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents. nih.govgsconlinepress.comorientjchem.org The unique electronic and hydrogen-bonding capabilities of the pyrimidine ring contribute to its ability to interact with various biological targets. nih.gov
Future research into 5-Chloro-4-methylpyrimidine-2-carbonitrile will likely explore its potential as an intermediate in the synthesis of novel therapeutic agents. The presence of a chloro substituent provides a handle for further functionalization through nucleophilic substitution reactions, while the nitrile group can be transformed into other functional groups. These features make it an attractive starting material for generating diverse libraries of compounds for biological screening. Pyrimidine derivatives have shown promise as inhibitors of various enzymes and have been investigated for their DNA binding capabilities. mdpi.commdpi.com
In the realm of materials science, pyrimidine-based compounds have found applications as fluorescent sensors and in the development of organic light-emitting diodes (OLEDs). researchgate.net The electronic properties of the pyrimidine ring can be tuned through substitution to create materials with specific optical and electronic characteristics. researchgate.net Investigating the potential of 5-Chloro-4-methylpyrimidine-2-carbonitrile and its derivatives in the design of new functional materials is a promising area for future exploration.
Q & A
Basic: What synthetic routes are most effective for preparing 5-Chloro-4-methylpyrimidine-2-carbonitrile, and how can purity be ensured?
Methodological Answer:
The compound is typically synthesized via chlorination of pyrimidine precursors. For example, phosphoryl chloride (POCl₃) is a common reagent for introducing chlorine at the 5-position of pyrimidine derivatives. A modified procedure involves refluxing the precursor (e.g., 4-methylpyrimidine-2-carbonitrile) with POCl₃ under anhydrous conditions, followed by quenching with ice-water and purification via column chromatography (hexane/ethyl acetate) .
Key Considerations:
- Purity Control: Monitor reaction completion using TLC (Rf ~0.5 in hexane/EtOAc 7:3).
- Yield Optimization: Excess POCl₃ (1.5–2.0 equiv.) improves conversion but requires careful neutralization to avoid hydrolysis of the nitrile group.
- Crystallization: Recrystallization from ethanol yields >95% purity (melting point: 162–164°C) .
Basic: What spectroscopic and analytical techniques are essential for characterizing 5-Chloro-4-methylpyrimidine-2-carbonitrile?
Methodological Answer:
A multi-technique approach is critical:
- IR Spectroscopy: Confirms nitrile (C≡N) stretching at ~2212 cm⁻¹ and C-Cl vibration at 650–700 cm⁻¹ .
- NMR Analysis:
- Mass Spectrometry (MS): Molecular ion [M⁺] at m/z 167.5 (calculated) with fragmentation peaks at m/z 132 (loss of Cl) and 104 (loss of CN) .
Data Conflict Resolution:
Discrepancies in NMR shifts may arise from solvent effects (e.g., DMSO vs. CDCl₃). Use deuterated solvents consistently and compare with literature data .
Advanced: How can researchers resolve contradictions in reaction outcomes when modifying substituents on the pyrimidine ring?
Methodological Answer:
Substituent effects (e.g., electron-withdrawing groups like Cl or CN) significantly influence reactivity. For example:
- Chlorine Reactivity: The 5-Cl group undergoes nucleophilic substitution with amines (e.g., NH₃/MeOH at 80°C) but requires careful pH control to avoid deprotonation of intermediates .
- Nitrile Stability: Strong bases (e.g., LiAlH₄) reduce the nitrile to an amine, while acidic conditions may hydrolyze it to a carboxylic acid. Use mild reducing agents like NaBH₄/CuCl₂ for selective transformations .
Case Study:
In a multi-step synthesis, conflicting yields (e.g., 60% vs. 85%) were traced to competing hydrolysis pathways. Adjusting reaction temperature from 25°C to 0°C suppressed side reactions .
Advanced: What strategies optimize regioselectivity in cross-coupling reactions involving 5-Chloro-4-methylpyrimidine-2-carbonitrile?
Methodological Answer:
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require precise ligand selection:
- Ligand Effects: Bulky ligands (e.g., XPhos) favor coupling at the 4-methyl position, while smaller ligands (e.g., PPh₃) target the 2-cyano group .
- Solvent Optimization: DMF/H₂O mixtures enhance solubility of boronic acids, improving yields to >80% .
Data Table: Cross-Coupling Outcomes
| Boronic Acid | Ligand | Yield (%) | Regioselectivity (Position) |
|---|---|---|---|
| Phenylboronic acid | XPhos | 85 | 4-Methyl |
| 4-Methoxyphenylboronic | PPh₃ | 72 | 2-Cyano |
Advanced: How can computational modeling guide the design of derivatives for biological activity studies?
Methodological Answer:
Density Functional Theory (DFT) predicts electronic properties critical for bioactivity:
- HOMO-LUMO Gaps: Lower gaps (e.g., 4.2 eV) correlate with enhanced electrophilic reactivity, useful for targeting enzyme active sites .
- Docking Studies: Pyrimidine derivatives show affinity for kinase ATP-binding pockets (binding energy: −9.5 kcal/mol) .
Experimental Validation:
Synthesize derivatives with electron-donating groups (e.g., -OCH₃) to test predicted activity. Compare IC₅₀ values against parent compound .
Advanced: What are the best practices for handling and storing 5-Chloro-4-methylpyrimidine-2-carbonitrile to prevent degradation?
Methodological Answer:
- Storage Conditions: Store under inert gas (N₂/Ar) at −20°C in amber vials to prevent photodegradation .
- Moisture Control: Use molecular sieves (3Å) in storage containers to avoid hydrolysis of the nitrile group .
- Handling: Conduct reactions in anhydrous solvents (e.g., THF, DMF) and use glove boxes for air-sensitive steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
